Sulfaguanole

Description

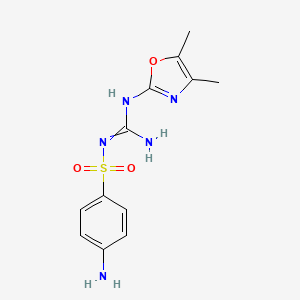

This compound is an antibacterial sulfanilamide drug.

Structure

2D Structure

3D Structure

Properties

CAS No. |

27031-08-9 |

|---|---|

Molecular Formula |

C12H15N5O3S |

Molecular Weight |

309.35 g/mol |

IUPAC Name |

2-(4-aminophenyl)sulfonyl-1-(4,5-dimethyl-1,3-oxazol-2-yl)guanidine |

InChI |

InChI=1S/C12H15N5O3S/c1-7-8(2)20-12(15-7)16-11(14)17-21(18,19)10-5-3-9(13)4-6-10/h3-6H,13H2,1-2H3,(H3,14,15,16,17) |

InChI Key |

IJZUQDQOAFUFJY-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)N)N)C |

Isomeric SMILES |

CC1=C(OC(=N1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/N)C |

Canonical SMILES |

CC1=C(OC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)N)N)C |

Synonyms |

4,5-dimethyl-2-oxazolylamidinosulfanilamide Enterocura sulfaguanol |

Origin of Product |

United States |

Historical and Foundational Research Context of Sulfaguanole and Sulfonamide Antimicrobials

Early Research on Sulfaguanole's Specific Role within the Sulfonamide Class

Initial Academic Focus and Distinctive Research Interests in this compound

The initial academic interest in this compound was shaped by the broader research goals of the time: to create sulfonamides with specific therapeutic advantages. A primary focus of this research was the development of sulfonamides that were poorly absorbed from the gastrointestinal tract, making them suitable for treating enteric infections. britannica.com This was a significant area of investigation, as systemic absorption could lead to unwanted side effects and lower concentrations of the drug at the site of intestinal infection.

A distinctive feature of this compound that garnered research interest is its chemical structure, which includes a 1,3-oxazole ring. msu.ruacs.org The incorporation of heterocyclic rings into the sulfanilamide (B372717) structure was a common strategy to alter the physicochemical and biological properties of the molecule. ijrpc.com Research into 1,3-oxazole-containing compounds was not limited to their antibacterial properties; this motif was also explored for a range of other potential biological activities. acs.orgnih.gov The synthesis of novel 1,3-oxazole sulfonamides was an active area of research, with scientists exploring how different substituents on this ring system could modulate the compound's activity. nih.gov

The academic focus on this compound was therefore twofold: its potential as a poorly absorbed intestinal sulfonamide and the novelty of its 1,3-oxazole moiety. Research likely centered on its synthesis, in vitro antibacterial spectrum against gut pathogens, and its pharmacokinetic profile to confirm its limited absorption from the gastrointestinal tract. Its use in veterinary medicine, particularly for treating enteric infections in animals, also suggests a specific line of academic and commercial inquiry. improveinternational.comimproveinternational.com

Comparative Historical Perspectives with Other Early Sulfonamide Compounds

To understand the specific research trajectory of this compound, it is useful to compare it with other early and more widely known sulfonamides.

Sulfanilamide: As the first therapeutically used sulfonamide, sulfanilamide was the benchmark against which all subsequent derivatives were measured. openaccesspub.org However, its high solubility and rapid absorption led to a risk of systemic toxicity, making it less ideal for localized intestinal infections. openaccesspub.org Research on sulfanilamide laid the foundational understanding of the mechanism of action for all sulfa drugs: the competitive inhibition of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. karger.com

Sulfathiazole and Sulfadiazine: These compounds were among the most important early sulfonamides for systemic use. britannica.com Sulfathiazole was noted for its high activity but was also associated with a higher incidence of side effects. openaccesspub.org Sulfadiazine was generally considered less toxic and became a widely used systemic sulfonamide. msdmanuals.com The research focus for these drugs was on their efficacy in treating systemic bacterial infections, their distribution in the body, and their renal excretion, which differed significantly from the research focus on poorly absorbed compounds like this compound. nih.gov

Sulfaguanidine (B1682504): Perhaps the most direct comparator for this compound is Sulfaguanidine. Both were developed with the aim of treating intestinal infections due to their poor absorption. Sulfaguanidine was one of the first sulfonamides specifically designed for this purpose. Comparative studies, both explicit and implicit in the research of the time, would have focused on the relative efficacy against enteric pathogens, the degree of absorption from the gut, and any differences in toxicity. The development of this compound, with its distinct 1,3-oxazole ring, represented an effort to improve upon existing intestinal sulfonamides like Sulfaguanidine, potentially offering better efficacy or a more favorable side effect profile.

The table below provides a comparative overview of these early sulfonamide compounds.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Research Focus |

| Sulfanilamide | C₆H₈N₂O₂S | 172.20 | Foundational antibacterial activity, systemic infections |

| Sulfathiazole | C₉H₉N₃O₂S₂ | 255.32 | Systemic infections, broad-spectrum activity |

| Sulfadiazine | C₁₀H₁₀N₄O₂S | 250.28 | Systemic infections, reduced toxicity |

| Sulfaguanidine | C₇H₁₀N₄O₂S | 214.25 | Intestinal infections, poor absorption |

| This compound | C₁₂H₁₅N₅O₃S | 309.35 | Intestinal infections, 1,3-oxazole moiety, veterinary use |

Advanced Synthetic Methodologies and Chemical Derivatization Research of Sulfaguanole

Classical and Modern Synthetic Routes for Sulfaguanole

The synthesis of this compound has evolved, with ongoing research aimed at optimizing reaction conditions, improving yields, and incorporating principles of green chemistry.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The laboratory synthesis of this compound and its derivatives is a multi-step process that researchers continually seek to refine. Key to this optimization is the careful control of reaction parameters such as temperature, solvent, and reactant concentrations. numberanalytics.comnumberanalytics.com For instance, in the synthesis of related sulfonamide derivatives, adjustments in the solvent system, such as increasing the proportion of water in an acetonitrile (B52724)/water mixture, have been shown to significantly alter product yields. researchgate.net Similarly, the choice of base and solvent can dramatically impact the outcome of synthetic steps, with strong bases in polar aprotic solvents often leading to higher yields. numberanalytics.com The order of reactant addition can also be a critical factor; in some cases, adding a reagent at the end of the reaction sequence, rather than at the beginning, can lead to a substantial improvement in the yield of the desired product. nih.gov

| Factor | Description | Impact on Synthesis |

| Temperature | Increasing temperature can increase the reaction rate. | May lead to undesirable side reactions and reduced selectivity. numberanalytics.com |

| Solvent | The medium in which the reaction occurs. Polar aprotic solvents can enhance the nucleophilicity of reactants. | Choice of solvent significantly affects reaction rate and yield. numberanalytics.com |

| Concentration | The amount of reactants in a given volume. | Can influence reaction rates, yields, and selectivity. numberanalytics.com |

| Order of Addition | The sequence in which reactants are introduced. | Can dramatically improve the yield of the desired product. nih.gov |

Catalytic Approaches and Mechanistic Studies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to more efficient and selective reactions. acs.org In the realm of sulfonamide synthesis, various catalytic systems, including transition metal catalysts, are being explored to facilitate key bond-forming reactions. berkeley.edufrontiersin.org Mechanistic studies are crucial for understanding how these catalysts function at a molecular level, which in turn allows for the design of more effective and robust catalytic systems. frontiersin.organanikovlab.ru These studies can reveal the active catalytic species and the elementary steps of the catalytic cycle, providing insights that can lead to improved catalyst efficiency, lower catalyst loading, and enhanced selectivity. ananikovlab.ru The development of new catalytic methods is a continuous area of research with the goal of creating more sustainable and cost-effective synthetic routes. nsf.gov

Application of Green Chemistry Principles in Scalable Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact and enhance safety. sigmaaldrich.comchemmethod.com This involves strategies such as waste prevention, maximizing atom economy, and using safer solvents and reagents. acs.orgresearchgate.net For scalable synthesis, this can mean developing solvent-free reaction conditions or utilizing recyclable catalysts. researchgate.netchalmers.se One of the core tenets of green chemistry is the reduction of unnecessary derivatization steps, which can be achieved through the use of highly selective catalysts like enzymes. acs.org The goal is to design synthetic processes that are not only efficient and economical but also inherently safer and more environmentally benign. sigmaaldrich.com

Design and Synthesis of Novel this compound Derivatives and Analogues

The structural framework of this compound provides a versatile scaffold for the design and synthesis of new derivatives with tailored properties.

Systematic Structural Modification Strategies for Investigating Biological Interactions

To explore the structure-activity relationships of this compound, researchers employ systematic structural modification strategies. This involves making targeted changes to different parts of the molecule and evaluating the impact on its biological interactions. By introducing various substituents and functional groups, scientists can probe the specific interactions between the molecule and its biological target. This approach is fundamental to medicinal chemistry and drug discovery, aiming to enhance potency, selectivity, and other pharmacological properties. berkeley.edu

Synthesis of Substituted Phenylureido Sulfaguanidine (B1682504) Derivatives

A notable area of research has been the synthesis of N-carbamimidoyl-4-(3-substituted phenylureido)benzenesulfonamide derivatives. nih.govbilecik.edu.tr This class of compounds is synthesized by reacting sulfaguanidine with various aromatic isocyanates. nih.govresearchgate.net The general synthetic route involves stirring the reactants in a solvent like acetonitrile at room temperature, followed by heating to drive the reaction to completion, resulting in yields ranging from 68-82%. researchgate.net

General Synthesis of Substituted Phenylureido Sulfaguanidine Derivatives:

Reactants: Sulfaguanidine and an aromatic isocyanate. nih.gov

Solvent: Acetonitrile. researchgate.net

Conditions: Stirring at room temperature for 3 hours, followed by heating at 50°C for 3-5 hours. researchgate.net

Yields: 68-82%. researchgate.net

These derivatives have been synthesized with various substituents on the phenylureido moiety to investigate their biological activities. nih.govresearchgate.net

Synthesis and Evaluation of Sulfonylurea Derivatives Incorporating this compound Moiety

The synthesis of sulfonylurea derivatives from sulfonamides is a well-established field in medicinal chemistry, often pursued to develop new therapeutic agents. jocpr.com A common and effective method involves the reaction of an arylsulfonamide with an isocyanate, which directly forms the sulfonylurea linkage. jocpr.com This general strategy can be adapted for the derivatization of this compound, which possesses a primary sulfonamide group amenable to such reactions.

A plausible synthetic pathway commences with this compound and an appropriately substituted isocyanate (R-N=C=O). The reaction is typically facilitated by a base in an inert solvent. The lone pair of electrons on the sulfonamide nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by proton transfer to yield the final N-((4-(diaminomethylideneamino)phenyl)sulfonyl)-N'-substituted urea (B33335) derivative. The choice of the 'R' group on the isocyanate is critical as it allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.

Alternative, safer methods that avoid the direct handling of hazardous isocyanates have also been developed. One such approach involves the reaction of the sulfonamide with diphenyl carbonate (DPC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This forms an activated carbamate (B1207046) intermediate, which then reacts with a primary or secondary amine to yield the desired sulfonylurea. nih.govresearchgate.net This two-step, one-pot procedure offers a more stable and less hazardous route to the target compounds. nih.gov

The evaluation of these synthesized derivatives would typically involve a battery of in vitro and in vivo assays relevant to the intended therapeutic target, although specific bioactivity data falls outside the scope of this chemical discussion.

Table 1: Hypothetical Synthesis of this compound-Based Sulfonylurea Derivatives

| Reactant 1 | Reactant 2 | Product Structure |

|---|---|---|

| This compound | Cyclohexyl isocyanate | N-((4-(diaminomethylideneamino)phenyl)sulfonyl)-N'-cyclohexylurea |

| This compound | Phenyl isocyanate | N-((4-(diaminomethylideneamino)phenyl)sulfonyl)-N'-phenylurea |

Exploration of Bioisosteric Replacements within the this compound Scaffold for Research Probes

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modify a molecule's physicochemical properties, pharmacokinetic profile, or potency while retaining its fundamental biological activity. nih.govufrj.br This approach involves substituting a functional group within a lead compound, like this compound, with another group that has similar steric, electronic, or conformational properties. u-tokyo.ac.jp The exploration of such replacements within the this compound scaffold can lead to the development of valuable research probes to investigate target binding or metabolic pathways.

Key moieties within the this compound structure that are amenable to bioisosteric replacement include:

Guanidine (B92328) Group (-C(NH)NH₂): The highly basic guanidine group can be replaced with other basic groups to modulate pKa and interaction profiles. Potential bioisosteres include 2-aminoimidazole or N-amidinopyrrolidine, which can mimic the charge distribution and hydrogen bonding capabilities of the guanidine functionality.

Para-substituted Benzene Ring: The central phenyl ring serves as a scaffold. While scaffold hopping—a more drastic form of bioisosteric replacement—could replace the entire ring with a heterocycle (e.g., pyridine, thiophene), simpler modifications involve altering the substitution pattern or replacing the ring with another aromatic system to explore different spatial arrangements. nih.gov

These replacements can fine-tune the molecule's properties, for instance, by altering its lipophilicity, metabolic stability, or receptor affinity, thereby generating a library of probes for detailed pharmacological investigation.

Table 2: Potential Bioisosteric Replacements for this compound Functional Groups

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Sulfonimidamide (-SO(NH)NH₂) | Alters pKa and hydrogen bonding capacity. researchgate.net |

| Sulfonamide (-SO₂NH₂) | N-acylsulfonamide (-SO₂NHCOR) | Modulates acidity and lipophilicity. nih.gov |

| Guanidine (-C(NH)NH₂) | 2-Aminoimidazole | Mimics basicity and planar structure. |

Comprehensive Chemical Characterization Techniques for Synthesized this compound Compounds

Advanced Spectroscopic Analysis (FT-IR, ¹H-NMR, ¹³C-NMR, UV-Vis)

The unambiguous structural confirmation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques. iucr.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for identifying key functional groups. For a this compound derivative, characteristic vibrational bands would be expected. The sulfonamide group (SO₂NH) shows strong asymmetric and symmetric stretching vibrations typically in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the sulfonamide and guanidinium (B1211019) groups would appear as broad bands in the 3100-3400 cm⁻¹ region. ripublication.com If a sulfonylurea has been formed, a new, strong carbonyl (C=O) stretching band would appear around 1700 cm⁻¹. ripublication.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: Provides information on the proton environment. Aromatic protons on the central phenyl ring of this compound would typically appear as two doublets in the δ 6.5-8.0 ppm range. rsc.org The NH protons of the sulfonamide and guanidine groups are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum. The appearance of new signals corresponding to the protons of the substituent introduced (e.g., alkyl or aryl groups from the isocyanate) would confirm the formation of the derivative. iaea.org

¹³C-NMR: Reveals the carbon skeleton of the molecule. The aromatic carbons would show signals in the δ 110-160 ppm region. rsc.org Upon formation of a sulfonylurea derivative, a new signal for the urea carbonyl carbon would be expected in the downfield region, typically around δ 150-170 ppm.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound and its derivatives, containing aromatic rings, are expected to exhibit absorption maxima (λₘₐₓ) in the UV region, typically between 200-400 nm, corresponding to π→π* transitions of the aromatic system. nih.gov

Table 3: Expected Spectroscopic Data for a Hypothetical this compound Derivative (e.g., N-((4-(diaminomethylideneamino)phenyl)sulfonyl)-N'-phenylurea)

| Technique | Functional Group | Expected Signal/Range |

|---|---|---|

| FT-IR (cm⁻¹) | SO₂ (asymmetric stretch) | 1320-1310 rsc.org |

| SO₂ (symmetric stretch) | 1155-1143 rsc.org | |

| C=O (urea) | ~1700 | |

| N-H (stretch) | 3100-3400 | |

| ¹H-NMR (ppm) | Aromatic-H | 6.5-8.0 rsc.org |

| NH (sulfonamide, urea, guanidine) | Broad, variable shift | |

| ¹³C-NMR (ppm) | Aromatic-C | 110-160 rsc.org |

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an essential tool for the definitive confirmation of synthesized compounds. bingol.edu.tr Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of its elemental formula. xml-journal.nethpst.cz

For a synthesized this compound derivative, an aliquot would be analyzed, often using a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. bingol.edu.tringentaconnect.com The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The high mass accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. hpst.cz For example, the calculated exact mass of this compound (C₇H₁₀N₄O₂S) is 214.0528, and any synthesized derivative would have a distinct and predictable exact mass. Comparing the experimentally measured exact mass to the theoretical calculated mass provides high confidence in the identity of the synthesized compound. Furthermore, the purity of the sample can be assessed, as impurities would appear as additional peaks with different exact masses in the spectrum.

Table 4: Calculated Exact Masses for Molecular Confirmation

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| This compound | C₇H₁₀N₄O₂S | 215.0601 |

Crystallographic Studies (e.g., Single Crystal X-ray Diffraction) for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. researchgate.netacs.org This technique is crucial for understanding the molecule's conformation, stereochemistry, and the intricate network of intermolecular interactions that dictate its crystal packing. mdpi.com

To perform this analysis, a high-quality single crystal of the synthesized this compound derivative must first be grown. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed. The data provides an electron density map from which the positions of individual atoms can be determined with high precision. iucr.org

The structural information obtained from SCXRD is comprehensive. It provides exact bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the preferred conformation of the molecule in the crystalline state. mdpi.com Crucially, it also elucidates non-covalent interactions, such as hydrogen bonds (e.g., between the sulfonamide NH, urea NH, and guanidinium protons and oxygen or nitrogen acceptors) and π-π stacking interactions between aromatic rings. acs.org This detailed structural insight is invaluable for structure-based drug design and for understanding the physicochemical properties of the solid material.

Table 5: Structural Parameters Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the asymmetric unit. |

| Bond Lengths | The distances between bonded atoms (e.g., S=O, S-N, C=O, C-N). |

| Bond Angles | The angles between adjacent bonds (e.g., O-S-O, C-N-H). |

| Torsion Angles | The dihedral angles that define the molecule's conformation. |

| Hydrogen Bond Geometry | The distances and angles of intermolecular hydrogen bonds. |

Molecular and Cellular Mechanism of Action of Sulfaguanole

Impact on Bacterial Folic Acid Biosynthesis Pathway

The inhibition of DHPS by sulfaguanole has a cascading effect on the entire bacterial folic acid biosynthesis pathway, leading to a critical deficiency in essential metabolites.

Folic acid (folate) is a crucial cofactor required for various metabolic processes in bacteria, particularly the synthesis of purines and pyrimidines, which are the fundamental building blocks of DNA and RNA. patsnap.compatsnap.combiomol.comwikipedia.orgwikipedia.orgwikipedia.orgnih.govresearchgate.netnih.gov By inhibiting DHPS, this compound prevents the initial step of dihydropteroate (B1496061) formation. wikipedia.orgpatsnap.comnih.govnih.govnih.govmdpi.com This blockade leads to a severe reduction in the subsequent production of dihydrofolate (DHF) and, critically, tetrahydrofolate (THF). wikipedia.orgwikipedia.orgnih.gov Tetrahydrofolate is a vital coenzyme in one-carbon metabolism, playing an indispensable role in the synthesis of purines and thymidylate (a pyrimidine (B1678525) nucleotide). wikipedia.orgnih.govnih.govwikipedia.orgresearchgate.net Consequently, without sufficient folate, bacteria are unable to synthesize the necessary nucleic acids (DNA and RNA) and certain amino acids, which are essential for cell division and growth. patsnap.compatsnap.combiomol.comwikipedia.orgmdpi.comresearchgate.net This ultimately results in a bacteriostatic effect, halting bacterial proliferation. wikipedia.org

Pharmacological Research and Biological Interactions of Sulfaguanole Non Clinical, Mechanistic Focus

In Vitro Absorption and Distribution Studies in Model Systems

Understanding the in vitro absorption and distribution characteristics of a compound like Sulfaguanole is crucial for predicting its behavior within biological systems. These studies typically employ various model systems to assess membrane permeability, plasma protein binding, and cellular uptake mechanisms.

Membrane permeability is a key determinant of a drug's absorption. In vitro models such as Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers are widely utilized to predict intestinal permeability and investigate transport mechanisms, including passive diffusion, active uptake, and efflux. researchgate.netfrontiersin.orgnih.govnih.govnih.gov The Caco-2 cell line, derived from human colon carcinoma, differentiates to resemble the epithelial lining of the human small intestine, offering a more representative model for human absorption in vivo compared to PAMPA, which primarily measures passive diffusion. researchgate.netfrontiersin.org Bidirectional Caco-2 permeability assays can also determine efflux ratios, indicating active efflux if the ratio exceeds two. researchgate.net

Plasma protein binding significantly influences a drug's distribution, affecting the concentration of unbound drug available to exert a therapeutic effect. nih.govbioivt.com Key plasma proteins involved in drug binding include albumin and alpha-1-acid glycoprotein (B1211001) (AAG). nih.govbioivt.com In vitro methods such as equilibrium dialysis and ultrafiltration are commonly employed to quantify the unbound fraction of a drug in plasma. bioivt.comresearchgate.netnih.gov Studies comparing plasma protein binding across different mammalian species (e.g., rat, dog, mouse) are often conducted to aid in extrapolating results to humans. nih.govrsc.org

However, specific data detailing the plasma protein binding characteristics of this compound in non-human mammalian plasma models were not identified in the current literature review. While the general importance of plasma protein binding for sulfonamides is recognized, precise binding percentages or affinities for this compound are not extensively reported in non-clinical in vitro studies.

This compound functions as an antibacterial agent by competitively inhibiting dihydropteroate (B1496061) synthetase, an enzymatic step crucial for the synthesis of dihydrofolic acid (folic acid) in bacteria. bioivt.com This interference ultimately leads to the suppression of protein synthesis and impairment of metabolic processes in microorganisms that cannot utilize preformed folic acid. bioivt.com For this compound to exert its bacteriostatic or bactericidal effects, it must enter the bacterial cell.

While the general mechanism of action for sulfonamides is well-understood, specific detailed research findings on the precise cellular uptake and intracellular accumulation mechanisms of this compound in target microorganisms, such as Escherichia coli or Staphylococcus aureus, were not explicitly detailed in the available non-clinical mechanistic literature. General mechanisms of cellular uptake in bacteria can involve various pathways, but the specific transport proteins or passive diffusion characteristics for this compound itself into bacterial cells were not found. nih.govnih.govwikipedia.orgplos.orgbiorxiv.orgmdpi.com

Metabolic Transformation Research of this compound in Non-Human Biological Models

The metabolic transformation of a compound is a critical aspect of its pharmacological profile, influencing its duration of action and potential for metabolite formation. In vitro models are widely used to identify metabolites and elucidate the enzymatic pathways involved. solvobiotech.comgoogle.commdpi.comenamine.net

In vitro metabolism studies often utilize various enzyme sources, including liver microsomes, S9 fractions, hepatocytes, and recombinant enzymes from non-human mammalian species (e.g., mouse, rat, pig) to identify and characterize metabolites. bioivt.comsolvobiotech.combioivt.commdpi.comenamine.netacibadem.edu.trxenotech.comeuropa.eu These systems provide a comprehensive range of metabolizing enzymes, covering both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (conjugation reactions like glucuronidation, sulfation, acetylation, glutathione (B108866) conjugation) metabolism. openaccessjournals.comnih.govvedantu.comnih.govpharmacologycanada.org Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are routinely employed for metabolite profiling and identification. enamine.netacibadem.edu.trdokumen.pub

However, specific identified metabolites of this compound formed in non-human in vitro biological models (e.g., liver microsomes, tissue homogenates, or microbial cultures) were not detailed in the reviewed literature. While this compound is mentioned in the context of drug metabolism and biotransformation in general, precise data on its specific metabolites in these experimental settings were not found.

Drug biotransformation typically involves Phase I and Phase II reactions catalyzed by various enzymes. Phase I reactions, often oxidative, are primarily mediated by cytochrome P450 (CYP) enzymes, which can introduce hydroxyl groups (hydroxylation) into compounds. nih.govgoogle.comopenaccessjournals.comnih.govpharmacologycanada.orgwikipedia.orgnih.gov Phase II reactions involve conjugation, where endogenous molecules are added to the compound, increasing its water solubility for excretion. N-acetyltransferases (NATs) are a family of enzymes responsible for N-acetylation, a common Phase II pathway for aromatic amines, including some sulfonamides. frontiersin.orgopenaccessjournals.comresearchgate.netutupub.finih.gov

While N-acetylation is a known metabolic pathway for various sulfonamides, and hydroxylation is a common Phase I reaction catalyzed by CYPs, specific enzymatic pathways directly involved in the biotransformation of this compound (e.g., evidence of its N-acetylation or specific hydroxylation sites and the enzymes responsible) in non-human biological models were not explicitly detailed in the search results. The general mechanisms for sulfonamide metabolism would suggest these pathways are likely, but direct experimental evidence for this compound itself was not found.

Theoretical Prediction of Metabolic Fates and Reaction Pathways (in silico approaches)

In silico approaches are computational methods used to predict various aspects of drug behavior, including metabolic fates and reaction pathways. These methods are crucial in drug discovery to identify metabolically unstable compounds or potential enzyme inhibitors early in the development process. nih.govresearchgate.net Computational tools and methods for drug design and development include molecular dynamics, molecular docking, quantum mechanics, hybrid quantum mechanics/molecular mechanics (QM/MM), and Density Functional Theory (DFT). researchgate.net Furthermore, machine learning methods are increasingly employed for metabolism prediction, focusing on identifying sites of metabolism (SOMs). mdpi.com

Genome-scale metabolic models (GEMs) are also utilized to systematically understand cellular behaviors and predict metabolic pathways. nih.govfrontiersin.orgnih.gov Databases like MetaCyc serve as online encyclopedias of metabolism that can predict metabolic pathways in sequenced genomes. metacyc.org While these advanced computational methodologies are widely applied in pharmacology to predict drug metabolism and identify potential metabolic pathways, specific detailed theoretical predictions of metabolic fates or reaction pathways for this compound were not extensively detailed in the provided research findings.

In Vitro Pharmacodynamic Modeling: Concentration-Effect Relationships and Efficacy Parameters

In vitro pharmacodynamic modeling investigates how the concentration of an antimicrobial agent, such as this compound, relates to its effect on microbial growth and survival under controlled laboratory conditions. This includes determining critical efficacy parameters that inform the potential antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Diverse Microbial Strains in vitro

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period. nelsonlabs.comnih.gov The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. nelsonlabs.comnih.govfrontiersin.org These parameters are fundamental in characterizing the potency and spectrum of an antimicrobial.

Standard methods for determining MIC and MBC include broth macrodilution, broth microdilution, and agar (B569324) dilution methods. nelsonlabs.comnih.govfrontiersin.org In broth dilution methods, serial dilutions of the antimicrobial are prepared in a liquid growth medium, inoculated with a standardized microbial suspension, and incubated. The MIC is visually determined as the highest dilution (lowest concentration) that shows no visible growth. nelsonlabs.com For MBC determination, samples from wells showing no visible growth are sub-cultured onto solid growth media, and the MBC is the lowest concentration from which no growth is recovered. nelsonlabs.comnih.gov this compound is classified as an antibacterial sulfanilamide (B372717) drug. nih.govnih.gov While the general principles and methods for MIC and MBC determination are well-established, specific MIC and MBC values for this compound against diverse microbial strains were not provided in the examined research findings.

Investigation of Biofilm Inhibition and Eradication Mechanisms in vitro

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides a protective barrier and contributes to increased resistance to antimicrobial agents and host defenses. nih.govnih.govnih.gov The recalcitrance of biofilms to conventional antibiotic therapy necessitates the investigation of agents capable of inhibiting their formation or eradicating established structures. frontiersin.org

In vitro methods for assessing anti-biofilm activity include determining the Minimal Biofilm Inhibitory Concentration (MBIC) and the Minimal Biofilm Eradication Concentration (MBEC). nih.govfrontiersin.orgmdpi.com MBIC is the lowest concentration of an antimicrobial that inhibits biofilm formation, while MBEC is the lowest concentration required to eradicate pre-formed biofilms. mdpi.com Strategies to combat biofilms often involve targeting the extracellular matrix, interfering with cell-to-cell communication (quorum sensing), or promoting biofilm dispersal. nih.govnih.govfrontiersin.org this compound has been mentioned in the context of inhibiting biofilm formation. googleapis.com However, detailed research findings specifically elucidating the mechanisms of this compound's biofilm inhibition or eradication in vitro were not provided in the retrieved information.

Microbiological Resistance Mechanisms and Evolutionary Research of Sulfaguanole

Genetic Basis of Sulfaguanole Resistance

The genetic underpinnings of resistance to this compound and other sulfonamides are multifaceted, involving both chromosomal mutations and the acquisition of mobile genetic elements. These genetic alterations enable bacteria to circumvent the inhibitory effects of the drug.

Chromosomal mutations within the folP gene, which encodes for DHPS, are a primary mechanism of sulfonamide resistance. These mutations, typically point mutations leading to amino acid substitutions or insertions, can significantly reduce the binding affinity of this compound to the DHPS enzyme.

Research on various bacterial species has identified specific mutations in the folP gene that confer resistance. For instance, in Neisseria meningitidis, amino acid substitutions at codons 31 and 194, as well as a glycine-serine insertion at codons 195 and 196, have been associated with sulfonamide resistance asm.org. Similarly, studies on Streptococcus mutans have shown that specific combinations of point mutations can lead to substantial resistance. For example, a cloned folP gene with three mutations (A37V, N172D, R193Q) conferred significant sulfonamide resistance to a susceptible Escherichia coli strain nih.govnih.govdiva-portal.org. The removal of these mutations abolished the resistance, highlighting their direct role nih.govnih.govdiva-portal.org. However, it's noteworthy that these point mutations sometimes only partially explain the high levels of resistance observed in clinical isolates, suggesting the involvement of other mechanisms nih.govnih.govdiva-portal.org.

In Staphylococcus aureus, five specific mutations in the DHPS enzyme have been shown to directly contribute to sulfonamide resistance: F17L, S18L, T51M, E208K, and KE257_dup frontiersin.orgnih.gov. These mutations are categorized as primary (F17L, S18L, T51M), which are consistently found in resistant strains, and secondary (E208K, KE257_dup), which appear in conjunction with the primary mutations frontiersin.org.

Table 1: Characterized Mutations in the folP Gene Conferring Sulfonamide Resistance

| Bacterial Species | Mutation Type | Specific Mutations/Insertions | Reference |

|---|---|---|---|

| Neisseria meningitidis | Amino Acid Substitution | Codon 31, Codon 194 | asm.org |

| Amino Acid Insertion | Glycine-Serine at codons 195-196 | asm.org | |

| Streptococcus mutans | Point Mutation | A37V, N172D, R193Q | nih.govnih.govdiva-portal.org |

| Staphylococcus aureus | Point Mutation | F17L, S18L, T51M (Primary) | frontiersin.orgnih.gov |

| Point Mutation/Duplication | E208K, KE257_dup (Secondary) | frontiersin.org |

A more prevalent and clinically significant mechanism of sulfonamide resistance is the horizontal gene transfer of mobile genetic elements, particularly plasmids, carrying alternative sul genes. These genes encode DHPS variants that are intrinsically resistant to sulfonamides. The three most common and widely distributed sul genes are sul1, sul2, and sul3.

These genes have been identified in a wide range of Gram-negative bacteria from various sources, including humans, animals, and the environment frontiersin.orgbrieflands.com. The prevalence of these genes can vary, with sul2 often being the most frequently detected, followed by sul1 and sul3 dtu.dkresearchgate.net. For instance, in E. coli isolates from pigs, pig carcasses, and humans, the relative prevalences of sul2, sul1, and sul3 were found to be 65%, 45%, and 12%, respectively dtu.dk. The sul genes encode DHPS enzymes that are significantly divergent from the chromosomally encoded DHPS, with sequence identities around 30% springernature.com. This divergence results in a high level of insensitivity to sulfonamides while maintaining their enzymatic function springernature.comnih.gov.

The rapid and widespread dissemination of sul genes is largely facilitated by their association with mobile genetic elements like transposons and plasmids. These elements can be transferred between different bacterial species and genera, contributing to the global spread of sulfonamide resistance frontiersin.orgmdpi.com.

The sul1 gene is frequently found as part of a conserved region in class 1 integrons, which are genetic elements capable of capturing and expressing various resistance genes dtu.dknih.gov. Class 1 integrons are often located on transposons, such as those of the Tn21 family, which can then be integrated into plasmids, further promoting their dissemination mdpi.com. The sul2 gene is commonly associated with small, non-conjugative plasmids or as part of larger plasmids, often linked to other resistance genes like strA-strB, which confer resistance to streptomycin researchgate.netnih.gov. The sul3 gene is less prevalent but has also been found on plasmids, often associated with class 1 integrons and other resistance determinants dtu.dkresearchgate.net.

The mobility of these genes is enhanced by their presence on conjugative plasmids, which can be transferred between bacteria through direct cell-to-cell contact frontiersin.orgdtu.dk. Various plasmid incompatibility (Inc) groups, such as IncFII, IncI1, and IncN, have been associated with the carriage of sul genes, highlighting the diverse range of plasmids involved in their spread dtu.dk.

Biochemical and Structural Mechanisms of this compound Resistance

The genetic alterations described above translate into specific biochemical and structural changes in the DHPS enzyme that underpin this compound resistance. These changes either prevent the drug from binding effectively to its target or alter the enzyme's preference for its natural substrate over the inhibitor.

DHPS enzymes possess a conserved TIM barrel (α/β)8 fold structure, with the active site located in a cleft on the surface of the barrel nih.govbiorxiv.orgresearchgate.net. The binding site for the natural substrate, para-aminobenzoic acid (pABA), is composed of two flexible loops (loop 1 and loop 2) nih.govresearchgate.net. Mutations conferring resistance are often located within these loops nih.govbiorxiv.org.

Structural studies have revealed that these mutations can induce conformational changes in the active site that sterically hinder the binding of sulfonamides, including this compound. For example, in S. aureus, primary resistance mutations like F17L, S18L, and T51M are thought to sterically block a part of the sulfonamide molecule that is not present in the natural substrate, pABA frontiersin.org. This selective disfavoring of the inhibitor allows the enzyme to maintain its function.

Similarly, the plasmid-encoded Sul enzymes (Sul1, Sul2, Sul3) exhibit a remodeled pABA-binding region. A key feature of these resistant enzymes is the insertion of a Phe-Gly sequence in the active site biorxiv.org. This insertion, particularly the phenylalanine residue, is positioned to block the binding of sulfonamides, thereby conferring high levels of resistance biorxiv.orgbiorxiv.org. Crystallographic studies have shown that the active sites of Sul enzymes have increased flexibility in their active site loops compared to their susceptible DHPS counterparts, which may also contribute to their resistance profile biorxiv.org.

The biochemical basis of resistance lies in the ability of the modified DHPS enzymes to discriminate between the substrate (pABA) and the inhibitor (this compound). While wild-type DHPS enzymes are readily inhibited by sulfonamides due to their structural similarity to pABA, resistant variants show a marked decrease in affinity for the inhibitor.

Kinetic studies have demonstrated that mutations in the folP gene can significantly increase the inhibition constant (Ki) for sulfonamides, indicating weaker binding of the inhibitor, often with a less pronounced effect on the Michaelis constant (Km) for the natural substrate, pABA nih.govnih.gov. This results in a higher Ki/Km ratio, signifying that a much higher concentration of the drug is required to inhibit the enzyme. In some cases, mutations can lead to a trade-off, where resistance is gained at the cost of reduced catalytic efficiency. However, secondary or compensatory mutations can sometimes restore the enzyme's function without compromising resistance frontiersin.orgnih.gov.

The plasmid-encoded Sul enzymes are particularly adept at this discrimination. They exhibit a pronounced insensitivity to sulfonamides while maintaining normal binding and catalytic activity with pABA springernature.comnih.gov. This remarkable ability to differentiate between the structurally similar substrate and inhibitor is a key factor in their contribution to high-level clinical resistance nih.govbiorxiv.org. Studies have shown a more than 1000-fold loss in the binding affinity of sulfonamides to Sul enzymes compared to susceptible DHPS biorxiv.org.

Role of Efflux Pumps and Permeability Barriers in Reducing Intracellular this compound Concentration

Bacterial resistance to this compound, a member of the sulfonamide class of antibiotics, is a multifaceted process that can involve the active extrusion of the drug from the cell and modifications to the cell envelope that limit its uptake. These mechanisms, centered on efflux pumps and permeability barriers, effectively reduce the intracellular concentration of this compound, thereby diminishing its ability to inhibit dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folate biosynthesis pathway.

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. frontiersin.orgnih.gov This process is a significant contributor to intrinsic and acquired resistance to multiple antimicrobial agents. frontiersin.org Several superfamilies of efflux pumps have been identified in bacteria, each with distinct structures, energy sources, and substrate specificities. While research specifically detailing the efflux of this compound is limited, the broader understanding of sulfonamide efflux provides a strong basis for its mechanisms of resistance. The primary efflux pump families implicated in multidrug resistance, and by extension, resistance to sulfonamides, include the Resistance-Nodulation-Division (RND) superfamily, the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) superfamily, the Small Multidrug Resistance (SMR) family, and the Multidrug and Toxic Compound Extrusion (MATE) family. nih.gov RND pumps, in particular, are prominent in Gram-negative bacteria and are known for their broad substrate specificity, which often includes sulfonamides. nih.gov The overexpression of these pumps, often due to mutations in their regulatory genes, can lead to a significant decrease in the intracellular accumulation of the antibiotic, rendering it ineffective. mdpi.com

The outer membrane of Gram-negative bacteria presents a formidable permeability barrier that inherently restricts the entry of many antibiotics. nih.govnih.gov This barrier's effectiveness is a result of the lipopolysaccharide (LPS) in the outer leaflet and the presence of porin channels that regulate the influx of hydrophilic molecules. nih.gov Alterations in this barrier can significantly contribute to this compound resistance. Bacteria can modify their outer membrane by reducing the number of porin channels or by expressing more restrictive porins, thereby decreasing the influx of this compound into the periplasmic space. nih.gov This mechanism works synergistically with efflux pumps; a less permeable outer membrane slows the rate of drug entry, allowing the efflux pumps to more effectively expel the antibiotic that does manage to enter the cell. nih.gov

The following table summarizes the major efflux pump superfamilies and their general roles in antibiotic resistance, which are relevant to understanding this compound resistance.

| Efflux Pump Superfamily | Energy Source | General Substrates | Relevance to Sulfonamide Resistance |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton-motive force | Wide range of antibiotics (including different classes), biocides, and solvents | A primary mechanism of multidrug resistance in Gram-negative bacteria, with a high likelihood of contributing to this compound efflux. |

| Major Facilitator Superfamily (MFS) | Proton-motive force | Diverse substrates, including sugars, ions, and a variety of antibiotics | Widespread in both Gram-positive and Gram-negative bacteria and can contribute to sulfonamide resistance. |

| ATP-Binding Cassette (ABC) | ATP hydrolysis | Various molecules, including metabolic products, lipids, and drugs | Known to be involved in the transport of a wide range of compounds and can play a role in antibiotic efflux. |

| Small Multidrug Resistance (SMR) | Proton-motive force | Quaternary ammonium compounds and some antibiotics | Contributes to resistance to a narrower range of compounds but can be a factor in overall multidrug resistance. |

| Multidrug and Toxic Compound Extrusion (MATE) | Sodium ion gradient or proton-motive force | Cationic dyes, fluoroquinolones, and aminoglycosides | Can contribute to multidrug resistance profiles in various pathogenic bacteria. |

Evolutionary Dynamics of Resistance to this compound in vitro and in Environmental Settings

The emergence and spread of resistance to this compound are governed by evolutionary principles, where selective pressure from the antibiotic favors the survival and proliferation of resistant bacterial variants. The dynamics of this evolution can be observed and studied in controlled laboratory settings and inferred from environmental surveillance.

Experimental Evolution Studies of this compound Resistance Development in Bacterial Populations

In vitro experimental evolution provides a powerful tool to study the development of antibiotic resistance in real-time under controlled conditions. frontiersin.org In these studies, bacterial populations are exposed to gradually increasing concentrations of an antibiotic, and the genetic and phenotypic changes that lead to resistance are monitored over many generations. frontiersin.orgnih.gov While specific studies focusing exclusively on the experimental evolution of this compound resistance are not extensively documented, the principles derived from studies on other sulfonamides and antibiotics are applicable.

These experiments typically reveal that resistance often develops in a stepwise manner. nih.gov Initial mutations may confer low-level resistance, which allows the bacteria to survive in the presence of the antibiotic. mdpi.com These initial mutations can involve alterations in the target enzyme, dihydropteroate synthase (DHPS), or the upregulation of efflux pumps. mdpi.comnih.gov For instance, a common route to enhanced sulfonamide resistance is through gene amplification of the target enzyme. nih.gov Subsequent mutations can then build upon this initial resistance, leading to higher levels of resistance. These can include further modifications to the target enzyme that increase its insensitivity to the antibiotic while maintaining its physiological function, or mutations in the regulatory regions of efflux pump genes that lead to their constitutive overexpression. springernature.comresearchgate.net

Laboratory evolution studies have also highlighted the role of the SOS response, a global response to DNA damage, in the evolution of resistance to some antibiotics. elifesciences.orgnih.govelifesciences.org While sulfonamides are not direct DNA damaging agents, the stress they impose on bacterial cells can potentially lead to an increased mutation rate, thereby accelerating the evolution of resistance.

Analysis of Cross-Resistance and Co-Resistance Patterns with Other Antimicrobial Classes

The development of resistance to this compound is often associated with resistance to other antimicrobial agents through the mechanisms of cross-resistance and co-resistance.

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antibiotics. biorxiv.org For example, the overexpression of a broad-spectrum efflux pump can expel not only this compound but also other classes of antibiotics, such as fluoroquinolones or tetracyclines. mdpi.com Therefore, bacteria that have developed resistance to this compound via the upregulation of such an efflux pump may simultaneously exhibit decreased susceptibility to these other antibiotics. Similarly, modifications to the outer membrane permeability that restrict the entry of this compound can also limit the uptake of other structurally unrelated hydrophilic antibiotics. nih.gov

Co-resistance refers to the phenomenon where the genes conferring resistance to different antibiotics are genetically linked and therefore selected for together. mdpi.com This is frequently observed with sulfonamide resistance genes, such as sul1 and sul2. These genes are often located on mobile genetic elements like plasmids and integrons, alongside genes that confer resistance to other antibiotic classes. mdpi.com For instance, Class 1 integrons, which are widespread in Gram-negative bacteria, often carry the sul1 gene in close proximity to genes for resistance to aminoglycosides, beta-lactams, and trimethoprim. mdpi.com Consequently, the use of any of these antibiotics can select for the entire integron, thereby maintaining resistance to this compound even in the absence of its direct use. Studies have shown a high co-resistance rate between ceftriaxone-resistant E. coli and ciprofloxacin, as well as between ceftriaxone-resistant K. pneumoniae and trimethoprim-sulfamethoxazole.

The table below provides examples of common co-resistance patterns involving sulfonamides.

| Antibiotic Class Resistance Gene is Linked to | Commonly Associated Resistance Genes | Genetic Element | Implication for this compound Resistance |

|---|---|---|---|

| Aminoglycosides | aadA genes | Class 1 Integrons | Selection with aminoglycosides can co-select for this compound resistance. |

| Trimethoprim | dfr genes | Plasmids and Integrons | The use of trimethoprim can maintain this compound resistance in a population. |

| Beta-lactams | Various beta-lactamase genes (e.g., blaCTX-M) | Plasmids | Treatment with certain beta-lactams may inadvertently select for this compound-resistant strains. nih.gov |

| Quaternary Ammonium Compounds (QACs) | qacEΔ1 | Class 1 Integrons | Exposure to disinfectants containing QACs could potentially co-select for this compound resistance. mdpi.com |

The interplay of cross-resistance and co-resistance significantly complicates the treatment of bacterial infections and underscores the importance of understanding these evolutionary patterns to devise effective antimicrobial strategies. nih.govnih.gov The selection pressure exerted by one antibiotic can have unforeseen consequences on the susceptibility of bacterial populations to other, unrelated drugs. nih.gov

Analytical Methodologies for Research and Quantification of Sulfaguanole

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone for the analysis of sulfonamides like sulfaguanole, allowing for their separation from complex mixtures and precise quantification. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are widely utilized. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC) Methods with Various Detection Modes (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a prevalent and versatile technique for analyzing pharmaceuticals, including this compound. pharmahealthsciences.net The method separates components in a liquid mobile phase using a solid stationary phase packed into a column.

UV Detection: HPLC coupled with an ultraviolet (UV) detector is a common approach for quantifying compounds that possess a chromophore, a part of a molecule that absorbs light. chromatographyonline.commrclab.com this compound contains aromatic rings and other structures that absorb UV light, making this detection method suitable. mrclab.com The selection of an appropriate wavelength, often where the analyte shows maximum absorbance, is critical for sensitivity. chromatographyonline.com For instance, many phenylurea herbicides, which share some structural similarities with sulfonamides, are detected at 210 nm. chromatographyonline.com

Fluorescence Detection: For applications requiring higher sensitivity and selectivity, HPLC with fluorescence detection (FLD) is employed. labmanager.com This method is particularly useful for analyzing trace-level components, especially when the analyte has low UV absorbance or when the sample matrix is complex. labmanager.comnih.gov While some compounds are naturally fluorescent, others may require derivatization to become fluorescent. Many polycyclic aromatic hydrocarbons (PAHs) and certain pharmaceutical compounds are inherently fluorescent and can be detected with high sensitivity using FLD. pharmahealthsciences.netlabmanager.com

The choice of mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water, and the type of column (e.g., C18) are optimized to achieve the best separation of the target analyte. pharmahealthsciences.netchromatographyonline.com

| Technique | Detector | Common Column Type | Typical Mobile Phase | Key Advantage | Reference |

|---|---|---|---|---|---|

| HPLC | UV | C18 | Acetonitrile/Water | Good for quantifying compounds with UV absorbance. | pharmahealthsciences.netchromatographyonline.com |

| HPLC | Fluorescence (FLD) | C18 | Acetonitrile/Water | High sensitivity and selectivity for trace analysis. | labmanager.commdpi.com |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. phenomenex.blog However, many pharmaceuticals, including sulfonamides like this compound, are polar and non-volatile due to the presence of functional groups like amines and amides. phenomenex.blogrestek.comthermofisher.com

To make these compounds suitable for GC analysis, a process called derivatization is necessary. phenomenex.blogrestek.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. phenomenex.blogthermofisher.com Common methods include:

Silylation: This process replaces active hydrogen atoms in polar functional groups (like -OH, -NH) with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog Reagents like N-trimethylsilylimidazole (TMSI) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. phenomenex.blog

Acylation: This method converts the analyte into esters or amides. For example, the reagent N-methyl-bis(trifluoroacetamide) (MBTFA) can be used to form trifluoroacetyl derivatives, which are more volatile. thermofisher.com

Once derivatized, the volatile version of this compound can be analyzed by GC, often providing high-resolution separation from other components in the mixture. phenomenex.blogthermofisher.com

Coupled Techniques: LC-MS/MS and GC-MS for Trace Analysis and Complex Mixture Characterization

For the most demanding analytical tasks, such as detecting trace amounts of this compound in complex environmental or biological matrices, chromatography is coupled with mass spectrometry (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is one of the most powerful and widely used techniques for pharmaceutical analysis. rsc.orgpharmahealthsciences.net It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. rsc.orgpatsnap.com LC-MS/MS allows for the simultaneous analysis of multiple compounds without the need for derivatization, which is a significant advantage over GC-based methods for polar compounds. rsc.org This technique is capable of achieving very low limits of detection, often in the nanogram per liter (ng/L) range. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): When derivatization is feasible, GC-MS provides excellent separation and structural information. researchgate.netd-nb.info The mass spectrometer identifies compounds based on their mass-to-charge ratio, providing a high degree of certainty in identification. researchgate.net GC-MS is particularly effective for analyzing thermally stable and volatile compounds. researchgate.net The combination of GC with tandem mass spectrometry (GC-MS/MS) further enhances sensitivity and selectivity, allowing for robust trace analysis. d-nb.info

Both LC-MS/MS and GC-MS/MS are considered confirmatory methods, providing reliable qualitative and quantitative data essential for research and regulatory purposes. rsc.orgd-nb.info

Spectroscopic Methods for Identification and Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of compounds like this compound. rsc.orgdrawellanalytical.com They work by measuring the interaction of electromagnetic radiation with the molecule. mrclab.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. rsc.orgmdpi.com

¹H NMR (Proton NMR): This technique provides information about the different types of protons (hydrogen atoms) in a molecule and their relationships. For sulfonamides, characteristic signals can be observed for protons on the aromatic rings (typically in the 6.5–7.7 ppm region) and the sulfonamide group (-SO₂NH-), which often appears as a singlet peak. rsc.org

¹³C NMR: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. rsc.org Aromatic carbons in sulfonamide derivatives typically show signals in the region between 111 and 160 ppm. rsc.org

2D NMR: Techniques like HETCOR (Heteronuclear Correlation) can be used to determine which protons are attached to which carbons, providing unambiguous confirmation of the molecular structure. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mrclab.comdrawellanalytical.com For a sulfonamide like this compound, the IR spectrum would show characteristic absorption bands for specific bonds. rsc.org For example, the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S-N bond stretching is visible in the 914–895 cm⁻¹ region. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions. mrclab.commdpi.com It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems, which are present in this compound. mrclab.com The resulting spectrum provides a wavelength of maximum absorbance (λmax) that can be used for quantitative analysis, often in conjunction with HPLC. mdpi.comeuropa.eu

| Technique | Information Provided | Characteristic Sulfonamide Signals/Bands | Reference |

|---|---|---|---|

| ¹H NMR | Hydrogen environment and connectivity | Aromatic protons: ~6.5-7.7 ppm; -SO₂NH- proton: variable singlet | rsc.org |

| ¹³C NMR | Carbon skeleton | Aromatic carbons: ~111-160 ppm | rsc.org |

| IR Spectroscopy | Functional groups | ν(SO₂) asymmetric: 1320-1310 cm⁻¹; ν(SO₂) symmetric: 1155-1143 cm⁻¹ | rsc.org |

| UV-Vis Spectroscopy | Electronic transitions (chromophores) | Provides λmax for quantification | mrclab.commdpi.com |

Raman Spectroscopy Applications for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure and chemical composition of a sample. mdpi.com It relies on the inelastic scattering of monochromatic light, which results in a unique spectral "fingerprint" corresponding to the specific vibrational modes of the molecules present. mdpi.comazooptics.com This fingerprint allows for the identification and characterization of substances with high specificity. physicsopenlab.org

The Raman spectrum of a molecule is characterized by the positions and intensities of its peaks, which relate to the vibrations of specific chemical bonds. mdpi.com For sulfonamides, characteristic Raman bands arise from the vibrations of the sulfonyl group (SO₂), the amine group (NH₂), and the aromatic rings. While a publicly available, comprehensive Raman spectrum specifically for this compound is not prevalent in the literature, analysis of related sulfa drugs provides insight into the expected spectral features. For instance, studies on sulfamethazine (B1682506) and sulfamethoxazole (B1682508) show significant Raman bands associated with C-C aromatic ring stretching, S-N stretching, and SO₂ deformation. researchgate.net The unique guanidinyl group in this compound would be expected to produce distinctive vibrational modes, allowing for its differentiation from other sulfonamides.

The application of Raman spectroscopy in a research context allows for:

Qualitative Identification: Confirming the presence of this compound in a sample by matching its unique spectral fingerprint to a reference spectrum. physicsopenlab.org

Structural Analysis: Investigating changes in molecular structure, such as polymorphism or degradation, by observing shifts in Raman bands. cdc.gov

Non-invasive Analysis: Direct analysis of samples in various forms (solid, liquid, or within matrices like gels) with minimal to no preparation. horiba.com

Surface-enhanced Raman spectroscopy (SERS) is a variation of the technique that can dramatically amplify the Raman signal, enabling the detection of trace amounts of an analyte. researchgate.net For sulfonamides, SERS has been shown to achieve detection levels as low as 10 ng/mL, highlighting its potential for sensitive quantification in research applications. researchgate.net

| Raman Shift (cm-1) | Vibrational Mode Assignment (General for Sulfonamides) | Reference |

|---|---|---|

| ~1600 | C=C Aromatic Ring Stretching | researchgate.net |

| ~1300-1400 | SO₂ Asymmetric Stretching | researchgate.net |

| ~1150 | SO₂ Symmetric Stretching | researchgate.net |

| ~900-1000 | S-N Stretching | researchgate.net |

| ~600-700 | SO₂ Deformation | researchgate.net |

Electrochemical and Biosensor Development for Selective this compound Detection in Research

Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative for the quantification of electroactive compounds like this compound. ub.edunih.gov These techniques measure the changes in electrical signals (such as current or potential) that occur when the target analyte undergoes oxidation or reduction at an electrode surface. ub.edu

A specific electrochemical method for the determination of this compound has been developed using a glassy carbon electrode (GCE) modified with multi-walled carbon nanotubes (MWCNT). electrochemsci.org The MWCNT-modified electrode demonstrates significant electrocatalytic activity towards the oxidation of this compound, resulting in an enhanced oxidation peak current and a lower oxidation potential compared to a bare GCE. electrochemsci.org This enhancement improves the sensitivity and selectivity of the analysis. The method was successfully applied to determine this compound in research samples such as urine and serum. electrochemsci.org

Key findings from the voltammetric determination of this compound include:

Technique: Cyclic voltammetry was used for investigation, and differential pulse voltammetry could be applied for quantification. electrochemsci.org

Mechanism: The process involves a two-electron oxidation of the this compound molecule. electrochemsci.org

Performance: The method demonstrated a wide linear response to this compound concentration with a low limit of detection. electrochemsci.org

| Parameter | Value | Reference |

|---|---|---|

| Electrode | Multi-Walled Carbon Nanotube - Glassy Carbon Electrode (MWCNT-GCE) | electrochemsci.org |

| Linear Range 1 | 10 - 100 µM | electrochemsci.org |

| Linear Range 2 | 100 - 1000 µM | electrochemsci.org |

| Limit of Detection (LOD) | 10 µM | electrochemsci.org |

| Analyzed Matrices | Urine, Serum | electrochemsci.org |

Building on these principles, biosensors represent a further advancement. A biosensor integrates a biological recognition element (like an enzyme, antibody, or DNA aptamer) with a physicochemical transducer (such as an electrode). researchgate.netnih.gov This combination allows for highly selective detection of a target analyte. nih.gov While specific biosensors for this compound are not widely reported, the development of molecularly imprinted polymers (MIPs) for other sulfonamides, such as sulfamethazine and sulfadiazine, demonstrates a viable strategy. mdpi.commdpi.com An MIP-based electrochemical sensor for this compound could be created by polymerizing a film on an electrode in the presence of this compound, which acts as a template molecule, creating specific binding cavities for its highly selective future detection.

Advanced Sample Preparation Strategies for Diverse Research Matrices

The accurate quantification of this compound in complex research matrices like environmental water, soil, or in vitro biological media often requires a preliminary sample preparation step. researchgate.net The primary goals of sample preparation are to isolate the analyte from interfering substances and to concentrate it to a level suitable for detection by the analytical instrument. nih.gov

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of sulfonamides from aqueous samples. hpst.czmdpi.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent material. The analyte is retained on the adsorbent while the matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. For sulfonamides, polymeric reversed-phase cartridges (like Oasis HLB) are commonly employed due to their high recovery rates for these polar compounds. researchgate.netmdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized extraction technique that is fast, simple, and requires minimal solvent. auctoresonline.org It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid mass transfer of the analyte into the extraction solvent. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. auctoresonline.org

Sample Preparation for Soil and Biological Media: For solid matrices like soil or in studies involving in vitro biological media (e.g., cell culture media, serum), extraction is typically performed using an organic solvent or a mixture of solvents. electrochemsci.orgnih.gov This may be followed by a clean-up step, such as SPE, to remove co-extracted interferences like lipids or proteins before analysis. nih.gov

| Technique | Matrix | Key Parameters | Recovery (%) | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Environmental Water | Cartridge: Poly-Sery HLB; Eluent: Acetone-Methanol | 79 - 118 | mdpi.com |

| Dispersive Liquid-Liquid Microextraction (DLLME) | River, Ground, Tap Water | Extraction Solvent: Chloroform; Disperser: Acetonitrile | 70.5 - 103.9 | auctoresonline.org |

| Solvent Extraction & SPE | Animal Feed | Extraction: Ethyl acetate/Methanol/Acetonitrile; SPE: Strata-SCX | 79.3 - 114.0 | nih.gov |

| Solvent Extraction & SPE | Organic Fertilizer | Extraction: Acetonitrile/Methanol; SPE: Oasis HLB | 77.0 - 121.16 | mdpi.com |

Validation and Quality Control of Analytical Methods in Academic Research Settings

Method validation is a critical process in analytical research that confirms an analytical procedure is suitable for its intended purpose. scielo.br In an academic setting, validating a method for this compound analysis ensures that the generated data is reliable, accurate, and reproducible. The validation process involves evaluating several key performance characteristics as defined by international guidelines. nih.govmdpi.comscielo.br

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the calibration curve. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by analyzing a blank matrix spiked with a known amount of the analyte. nih.govscielo.br

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision or reproducibility (inter-day precision). nih.govmdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality control (QC) in a research setting involves the routine use of standard operating procedures, calibration standards, and control samples to ensure the method remains valid over time.

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | auctoresonline.orgnih.gov |

| Accuracy (Recovery %) | 70 - 120% | auctoresonline.orgnih.govmdpi.com |

| Precision (Repeatability RSD %) | < 15% | nih.govmdpi.com |

| Precision (Reproducibility RSD %) | < 20% | nih.govmdpi.com |

| LOD (µg/L, water matrix) | 0.6 - 7.8 | auctoresonline.org |

| LOQ (µg/L, water matrix) | 1.5 - 8.3 | auctoresonline.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetone |

| Acetonitrile |

| Chloroform |

| Ethyl acetate |

| Glibenclamide |

| Methanol |

| Pimasertib |

| Sulfadiazine |

| This compound |

| Sulfamethazine |

| Sulfamethoxazole |

| Trametinib |

Computational and in Silico Modeling in Sulfaguanole Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For sulfonamides like Sulfaguanole, QSAR models help in predicting their inhibitory effects and understanding which structural features contribute to their efficacy.

This compound, like other sulfonamides, exerts its antibacterial effect by inhibiting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. QSAR studies on sulfa drugs, including those structurally related to this compound, have aimed to develop predictive models for their DHPS inhibitory activity. These models typically correlate various molecular descriptors with observed biological activity.

For instance, 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have demonstrated excellent predictive capabilities for DHPS inhibition by sulfa drugs. Studies involving a dataset of sulfa analogs sharing a common NHSO2 group have yielded strong statistical results, with cross-validated r² values around 0.699 and conventional r² values of 0.964. These models utilize molecular descriptors such as steric and electrostatic fields, along with parameters like partition coefficients and molar refractivity, to describe the relationship between chemical structure and inhibitory activity. The resulting pharmacophore models are valuable for understanding and predicting the binding of new sulfa drugs to DHPS. avogadro.cc

While general QSAR principles are applied to sulfonamides to predict DHPS inhibitory activity based on molecular descriptors such as charge, polarity, hydrogen-bonding patterns, lipophilicity, and volume, specific QSAR equations or detailed parameters for this compound's DHPS activity are not explicitly detailed in the provided search results. googleapis.com

QSAR studies have been conducted on various sulfa drugs to correlate their structural features with their in vitro antimicrobial efficacy. These models aim to identify key molecular properties that influence a compound's ability to inhibit microbial growth and its selectivity towards specific pathogens. This compound is recognized as an antibacterial drug, and QSAR methodologies can be applied to understand its antimicrobial properties. congresumf.ronih.gov